molecular formula C17H17FN4OS B12137367 5-(4-Ethoxyphenyl)-3-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine

5-(4-Ethoxyphenyl)-3-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine

Cat. No.: B12137367
M. Wt: 344.4 g/mol
InChI Key: AADNHSHBBHOQJO-UHFFFAOYSA-N
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Description

5-(4-Ethoxyphenyl)-3-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyphenyl)-3-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Substitution Reactions: Introduction of the ethoxyphenyl and fluorophenyl groups can be done via nucleophilic substitution reactions.

    Thioether Formation: The methylthio group can be introduced using thiol reagents under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazole ring or the aromatic rings.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its triazole core, which is known for antifungal, antibacterial, and anticancer activities.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxyphenyl)-3-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine would depend on its specific application. Generally, triazole derivatives exert their effects by interacting with biological targets such as enzymes or receptors, often inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound, known for its antifungal properties.

    Fluconazole: A triazole antifungal agent.

    Voriconazole: Another triazole antifungal with a broader spectrum of activity.

Uniqueness

5-(4-Ethoxyphenyl)-3-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine is unique due to the specific substitution pattern on the triazole ring, which may confer distinct biological activities or chemical properties compared to other triazole derivatives.

Properties

Molecular Formula

C17H17FN4OS

Molecular Weight

344.4 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H17FN4OS/c1-2-23-15-8-6-13(7-9-15)16-20-21-17(22(16)19)24-11-12-4-3-5-14(18)10-12/h3-10H,2,11,19H2,1H3

InChI Key

AADNHSHBBHOQJO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)F

Origin of Product

United States

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